2-[4-(Dimethylamino)styryl]-1-methylpyridinium
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Overview
Description
2-[4-(Dimethylamino)styryl]-1-methylpyridinium is a styryl dye known for its fluorescent properties. This compound is widely used in various scientific fields due to its ability to stain mitochondria and measure membrane potential changes in living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium typically involves the reaction of 4-(Dimethylamino)benzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl dye as the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)styryl]-1-methylpyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the electronic properties of the dye, affecting its fluorescence.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the dye .
Scientific Research Applications
2-[4-(Dimethylamino)styryl]-1-methylpyridinium has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in staining mitochondria to observe cellular processes.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Utilized in the development of photoinitiators and other light-sensitive materials.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular membranes. It integrates into the mitochondrial membrane, where it responds to changes in membrane potential by altering its fluorescence properties. This allows researchers to monitor mitochondrial activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
- 1,1′-Diethyl-2,2′-cyanine iodide
- 4-Dimethylamino-4′-nitrostilbene
- 2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide
Uniqueness
2-[4-(Dimethylamino)styryl]-1-methylpyridinium is unique due to its specific fluorescent properties and its ability to selectively stain mitochondria. This makes it particularly valuable in biological and medical research for studying cellular processes and diagnosing diseases .
Properties
CAS No. |
129540-58-5 |
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Molecular Formula |
C16H19N2+ |
Molecular Weight |
239.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C16H19N2/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3/h4-13H,1-3H3/q+1 |
InChI Key |
HJWUQHBYOGZTTM-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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